molecular formula C7H4Cl3NO B14648311 N,N,4-Trichlorobenzamide CAS No. 56260-71-0

N,N,4-Trichlorobenzamide

Cat. No.: B14648311
CAS No.: 56260-71-0
M. Wt: 224.5 g/mol
InChI Key: YFBGYAXCJSTYDO-UHFFFAOYSA-N
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Description

N,N,4-Trichlorobenzamide (hypothetical structure: C₇H₅Cl₃NO) is a benzamide derivative featuring two chlorine atoms on the amide nitrogen (N,N-dichloro) and a third chlorine at the para position of the benzene ring. Benzamides with halogen substitutions are often studied for their roles in agrochemicals, pharmaceuticals, and materials science due to their electronic and steric effects .

Properties

CAS No.

56260-71-0

Molecular Formula

C7H4Cl3NO

Molecular Weight

224.5 g/mol

IUPAC Name

N,N,4-trichlorobenzamide

InChI

InChI=1S/C7H4Cl3NO/c8-6-3-1-5(2-4-6)7(12)11(9)10/h1-4H

InChI Key

YFBGYAXCJSTYDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)N(Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N,4-Trichlorobenzamide can be synthesized through the direct condensation of 4-trichlorobenzoic acid and amines. The reaction typically involves the use of a catalyst, such as diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4), under ultrasonic irradiation . This method is considered green and efficient, providing high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves the reaction of 4-trichlorobenzoic acid with amines at elevated temperatures. The process may also utilize solvents and catalysts to enhance the reaction rate and yield. The use of ultrasonic irradiation in industrial production is gaining popularity due to its eco-friendly nature and efficiency .

Chemical Reactions Analysis

Types of Reactions

N,N,4-Trichlorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding chlorinated benzoic acids.

    Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Chlorinated benzoic acids.

    Reduction: Less chlorinated benzamides.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N,N,4-Trichlorobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N,4-Trichlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the inhibition of certain metabolic processes and disruption of cellular functions .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares N,N,4-Trichlorobenzamide with structurally related benzamides from the evidence, highlighting substituent variations and their implications:

Compound Name N-Substituents Benzene Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound (hypothetical) N,N-dichloro 4-Cl C₇H₅Cl₃NO 229.48 Predicted high lipophilicity
4-Chloro-N-phenylbenzamide Phenyl 4-Cl C₁₃H₁₀ClNO 231.68 Crystallographic stability studies
4-Bromo-N,N-dimethylbenzamide N,N-dimethyl 4-Br C₉H₁₀BrNO 244.09 Enhanced solubility in polar solvents
N,N-Dimethyl-4-(trifluoromethyl)benzamide N,N-dimethyl 4-CF₃ C₁₀H₁₀F₃NO 233.19 High electron-withdrawing capacity
3-Chloro-N,N-dimethyl-4-(dioxaborolan-2-yl)benzamide N,N-dimethyl 3-Cl, 4-B(OR)₂ C₁₅H₂₀BClNO₃ 331.59 Suzuki coupling applications
4-Chloro-N-(4-methyl-1,3-thiazol-2-yl)-3-nitrobenzamide Thiazolyl 3-NO₂, 4-Cl C₁₁H₈ClN₃O₃S 297.72 Antimicrobial potential
Key Observations:
  • Electron-Withdrawing Effects : Chlorine and trifluoromethyl groups at the para position enhance electrophilicity, influencing reactivity in substitution reactions .
  • Steric and Solubility Trends : N,N-dimethyl substituents (e.g., ) improve solubility in organic solvents compared to bulkier groups like thiazolyl .
  • Biological Activity : Thiazolyl and nitro groups correlate with antimicrobial or enzyme-inhibiting properties, as seen in .

Physical and Chemical Properties

  • Melting Points : Halogen substituents generally increase melting points due to enhanced intermolecular forces. For instance, 4-Chloro-N-phenylbenzamide exhibits a crystalline structure stabilized by Cl⋯O interactions .
  • Lipophilicity : this compound’s logP (estimated ~3.5) would exceed that of N,N-dimethyl analogs (logP ~2.0–2.5) due to higher halogen content .

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